molecular formula C15H18N4O2 B10983863 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide

Cat. No.: B10983863
M. Wt: 286.33 g/mol
InChI Key: KLKUUYGWNFRULS-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with a 4,6-dimethylpyrimidin-2-yl group and a hydroxyethyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Substitution Reaction: The 4,6-dimethylpyrimidine is then reacted with an amine to introduce the amino group at the 2-position.

    Coupling with Benzamide: The resulting pyrimidine derivative is coupled with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine.

Scientific Research Applications

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide
  • N-(2-hydroxyethyl)-4-aminobenzamide
  • 4-((4-methylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide

Uniqueness

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-hydroxyethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C15H18N4O2/c1-10-9-11(2)18-15(17-10)19-13-5-3-12(4-6-13)14(21)16-7-8-20/h3-6,9,20H,7-8H2,1-2H3,(H,16,21)(H,17,18,19)

InChI Key

KLKUUYGWNFRULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCO)C

Origin of Product

United States

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